(Z)-3-(2-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide
描述
(Z)-3-(2-Fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a synthetic acrylamide derivative featuring a Z-configured α,β-unsaturated carbonyl group, a 2-fluorophenyl substituent, and a fused [1,2,4]triazolo[4,3-a]pyridine core with a trifluoromethyl group at position 6.
属性
IUPAC Name |
(Z)-3-(2-fluorophenyl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O/c18-13-6-2-1-4-11(13)7-8-15(26)22-10-14-23-24-16-12(17(19,20)21)5-3-9-25(14)16/h1-9H,10H2,(H,22,26)/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJCIHDMDATVAN-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Substituent Effects on Aromatic Rings
Fluorophenyl vs. Other Aromatic Groups
The target compound’s 2-fluorophenyl group contrasts with analogs like (Z)-3-(4-fluorophenyl)-N-propylacrylamide derivatives (e.g., compounds 2512 and 2412), which feature 4-fluorophenyl or 4-methoxyphenyl substituents . For instance, compound 2412 (4-fluorophenyl with 4-methoxystyryl) exhibits a melting point of 199–200°C and IR absorption at 3285 cm⁻¹ (N–H stretch), suggesting strong intermolecular hydrogen bonding .
Trifluoromethyl vs. Non-Fluorinated Groups
The trifluoromethyl group on the triazolo-pyridine ring is a key distinction from compounds like 1531, which incorporates a morpholinoethyl side chain . Similar trifluoromethylated heterocycles, such as those in , were synthesized via fluoroacylation to exploit these properties .
Heterocyclic Core Modifications
[1,2,4]Triazolo[4,3-a]Pyridine vs. Simpler Triazoles
The fused triazolo-pyridine system in the target compound differs from non-fused triazole derivatives like 11g, which features a 1,2,3-triazole side chain attached to a pyridine ring . Fused systems often exhibit enhanced rigidity and π-π stacking capabilities, which could improve target engagement compared to flexible side chains.
Pyridine vs. Pyrazine Derivatives
Compound 194 in incorporates a pyrazine ring instead of pyridine, demonstrating the versatility of nitrogen-rich heterocycles in modulating solubility and electronic properties . The target compound’s pyridine core may offer better bioavailability due to reduced polarity.
Acrylamide Linker Configuration
The Z-configuration of the acrylamide moiety distinguishes the target compound from E-configured analogs like 4312, which contains a 3-(4-chlorophenyl)acrylamido group .
Physical and Spectral Properties
| Compound | Melting Point (°C) | IR (νmax, cm⁻¹) | LC/MS (m/z) | Reference |
|---|---|---|---|---|
| 2412 | 199–200 | 3285 (N–H), 1649 (C=O) | N/A | |
| 1531 | N/A | N/A | 336 (M+1) | |
| 10 (Propynyloxy) | N/A | N/A | N/A |
The target compound’s trifluoromethyl group would likely reduce its melting point compared to 2412 due to increased hydrophobicity. LC/MS data for analogs like 1531 (m/z 336) suggest that the target compound’s molecular ion would appear at m/z ~400–450 .
常见问题
Q. Basic Characterization Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the (Z)-stereochemistry of the acrylamide group and the substitution pattern on the triazolopyridine ring. For instance, coupling constants (J ≈ 12–14 Hz for trans-olefins vs. lower values for cis) help distinguish stereoisomers .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula, particularly for the trifluoromethyl group (e.g., m/z peaks corresponding to CF₃ fragments) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated in structurally related triazolopyrimidines .
What preliminary assays are recommended to assess its biological activity?
Q. Initial Screening Protocol :
- Enzyme Inhibition Assays : Test against kinases or proteases due to the triazolopyridine scaffold’s affinity for ATP-binding pockets. Use fluorogenic substrates (e.g., ATP-competitive ELISA) at concentrations of 1–100 µM .
- Cellular Viability Assays : Employ MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
- Solubility Testing : Pre-screen in PBS or cell culture media using UV-Vis spectroscopy to ensure compound stability .
How can reaction yields be optimized during scale-up synthesis?
Q. Advanced Reaction Engineering :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require switching to THF in later stages to avoid side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for coupling steps. For example, Pd(PPh₃)₄ improves cross-coupling efficiency in triazolopyridine systems .
- Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles to minimize decomposition of thermally sensitive intermediates .
What advanced techniques confirm the (Z)-stereochemistry of the acrylamide group?
Q. Stereochemical Analysis :
- NOESY NMR : Nuclear Overhauser effects between the acrylamide β-proton and the 2-fluorophenyl ring confirm the (Z)-configuration .
- Vibrational Circular Dichroism (VCD) : Provides chiral center analysis in asymmetric acrylamide derivatives, complementing X-ray data .
- Computational Modeling : DFT calculations (e.g., Gaussian09) predict energy minima for (Z) vs. (E) isomers, validated against experimental NMR shifts .
How to design structure-activity relationship (SAR) studies for this compound?
Q. SAR Methodology :
- Core Modifications : Synthesize analogs with variations in the triazolopyridine ring (e.g., replacing CF₃ with Cl or CH₃) to evaluate electronic effects on bioactivity .
- Substituent Scanning : Introduce electron-withdrawing groups (e.g., NO₂) on the 2-fluorophenyl ring to assess impact on target binding .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the acrylamide carbonyl) .
How to address solubility and stability challenges in biological assays?
Q. Formulation Strategies :
- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (Poloxamer 407) to enhance aqueous solubility .
- Lyophilization : Prepare lyophilized powders for long-term storage, reconstituted in DMSO/PBS mixtures .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
How to resolve contradictions in bioassay data across different studies?
Q. Data Discrepancy Analysis :
- Assay Reprodubility : Verify cell line authentication (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid inactivation in certain models .
- Off-Target Screening : Use proteome profiling (e.g., KINOMEscan) to identify unintended targets causing variable results .
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